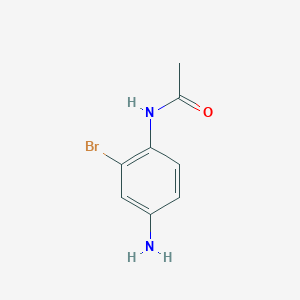

N-(4-amino-2-bromophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

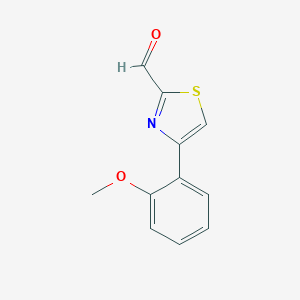

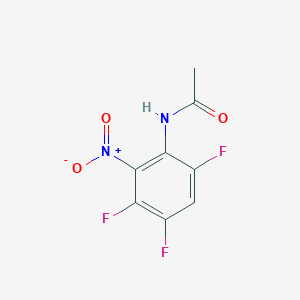

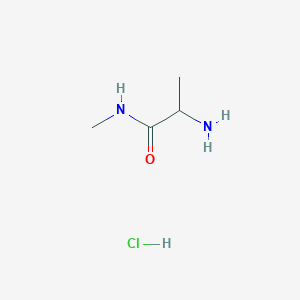

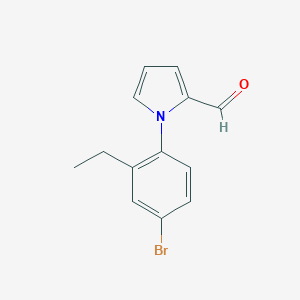

“N-(4-amino-2-bromophenyl)acetamide” is a chemical compound with the molecular formula C8H9BrN2O . It has a molecular weight of 229.07 g/mol . The IUPAC name for this compound is N-(4-amino-2-bromophenyl)acetamide .

Molecular Structure Analysis

The molecular structure of “N-(4-amino-2-bromophenyl)acetamide” can be represented by the InChI string: InChI=1S/C8H9BrN2O/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,10H2,1H3,(H,11,12) . The compound also has a Canonical SMILES representation: CC(=O)NC1=C(C=C(C=C1)N)Br .Physical And Chemical Properties Analysis

“N-(4-amino-2-bromophenyl)acetamide” has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are both 227.98983 g/mol . The Topological Polar Surface Area is 55.1 Ų . The compound has a Heavy Atom Count of 12 .Applications De Recherche Scientifique

Chemoselective Acetylation in Drug Synthesis

- N-(2-Hydroxyphenyl)acetamide, a derivative, is an intermediate in the synthesis of antimalarial drugs. The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide was studied using different acyl donors, showcasing its importance in drug synthesis (Magadum & Yadav, 2018).

Copper-Catalyzed Direct Amination

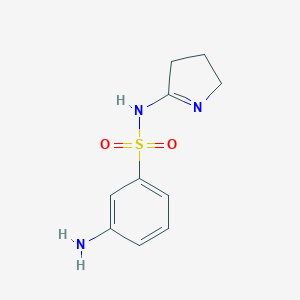

- A copper-catalyzed direct amination of N-(2-bromophenyl)acetamide derivatives was developed. This process is significant for synthesizing ortho-functionalized aromatic amines, highlighting the compound's role in creating valuable chemical structures (Zhao, Fu, & Qiao, 2010).

Green Synthesis of Dyes

- N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, is vital for producing azo disperse dyes. Its synthesis through catalytic hydrogenation emphasizes environmentally friendly methods in dye manufacturing (Zhang, 2008).

Pharmacological Assessment of Acetamide Derivatives

- Acetamide derivatives, including N-(4-bromophenyl) variants, have been synthesized and assessed for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. This research demonstrates the compound's potential in developing new pharmaceutical agents (Rani, Pal, Hegde, & Hashim, 2016).

Anticonvulsant Agents

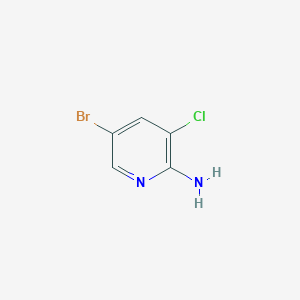

- Studies on the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, including 4-bromophenyl acetamide, show their potential as anticonvulsants. These compounds' interactions with biological targets like GABA receptors were explored, indicating their application in treating seizures (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Potential Pesticides

- N-aryl-2,4-dichlorophenoxyacetamide derivatives, including N-(4-bromophenyl) variants, were characterized as potential pesticides, underscoring their application in agriculture (Olszewska, Pikus, & Tarasiuk, 2008).

Anti-HIV Drug Research

- Density functional theory (DFT) studies on acetamide derivatives, including those with bromophenyl substitutions, indicate their potency as anti-HIV drugs. The molecular properties of these compounds were analyzed, showcasing their potential in medicinal chemistry (Oftadeh, Mahani, & Hamadanian, 2013).

Propriétés

IUPAC Name |

N-(4-amino-2-bromophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBHGPWXILVPII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-bromophenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1,1'-Biphenyl]-2-ylpiperidine](/img/structure/B112556.png)

![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B112561.png)